N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a small molecule compound. It is a derivative of imidazo[2,1-b]thiazole, a fused bicyclic heterocycle . This compound has been explored for its anticancer properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through a highly efficient catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . The synthetic strategy possesses desirable features, including high product purity, accessible starting materials, broad substrate scope, scalability, and transformability .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a phenethyl group, a p-tolyl group, and an imidazo[2,1-b]thiazol-3-yl group. The exact structure can be determined using techniques such as NMR .
Scientific Research Applications
Synthesis and Biological Activities A range of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized through C-C coupling methods, showing notable activities in various biological assays. These compounds, including structures similar to the queried chemical, demonstrated significant urease inhibition activity, surpassing the standard inhibitors used in the study. Molecular docking studies provided insights into the inhibition mechanism, highlighting the importance of H-bonding with the enzyme's active site for effective inhibition (Gull et al., 2016).
Anticancer Activities Compounds with a core structure of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide, akin to the queried chemical, were synthesized and evaluated for their anticancer properties. Selected derivatives demonstrated promising anticancer activity against a panel of 60 human tumor cell lines, showing particular efficacy against melanoma cell lines (Duran & Demirayak, 2012).
Antimycotic Properties Research on derivatives of 1-phenethylimidazole, which shares a partial structural resemblance with the queried compound, revealed significant antimycotic activity against dermatophytes, yeast cells (Candida albicans), and gram-positive bacteria. This indicates the potential for developing broad-spectrum antimycotic agents based on this chemical scaffold (Godefroi et al., 1969).
Heterocyclic Syntheses Thioureido-acetamides have been utilized as precursors for the synthesis of various heterocycles, including 2-iminothiazoles and imidazo[1,2-c]pyrimidines, through one-pot cascade reactions. These syntheses demonstrate the versatility of acetamide derivatives in generating a wide range of biologically active heterocyclic compounds (Schmeyers & Kaupp, 2002).
Antimicrobial Activity of Sulfamoyl Acetamides A novel class of bis-heterocyclic sulfamoyl acetamides showed potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum. These findings suggest the potential of sulfamoyl acetamide derivatives in developing new antimicrobial agents (Divya et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-16-7-9-18(10-8-16)20-14-25-19(15-27-22(25)24-20)13-21(26)23-12-11-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOKTSGBYPAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.